molecular formula C8H11ClN2 B2951501 2-(3-Chloropyridin-4-yl)propan-2-amine CAS No. 1704123-21-6

2-(3-Chloropyridin-4-yl)propan-2-amine

Katalognummer: B2951501
CAS-Nummer: 1704123-21-6
Molekulargewicht: 170.64
InChI-Schlüssel: FGJJKRSUWGOXFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Significance of Pyridine-Containing Heterocycles in Chemical and Biological Research

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in medicinal chemistry and drug design. nih.govnih.gov Its unique properties make it a "privileged scaffold," meaning it is a molecular framework capable of binding to a diverse array of biological targets. rsc.org The nitrogen atom in the pyridine ring is a key feature, as its non-bonding electron pair can participate in hydrogen bonding with receptors, which can significantly enhance the pharmacokinetic properties of a drug. nih.gov This ability to improve metabolic stability, permeability, potency, and binding of drugs has made the pyridine motif a valuable component in the development of new pharmaceuticals. nih.gov

The versatility of the pyridine scaffold is demonstrated by its presence in a wide range of FDA-approved drugs with diverse therapeutic applications. nih.govrsc.org These include treatments for cancer, central nervous system disorders, rare conditions, and infectious diseases. nih.gov In fact, an analysis of drugs approved between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant number being anticancer agents. nih.gov The pyridine nucleus is a fundamental component of numerous existing medications, where it has been shown to inhibit key targets such as kinases, androgen receptors, and topoisomerase enzymes. chemijournal.comeurekaselect.com

The following table provides examples of well-known drugs that incorporate a pyridine scaffold, highlighting the broad therapeutic impact of this heterocyclic system.

Drug NameTherapeutic Category
ImatinibAnticancer (Kinase inhibitor)
AmlodipineCardiovascular (Calcium channel blocker)
EsomeprazoleGastrointestinal (Proton pump inhibitor)
AtazanavirAntiviral
AbirateroneAnticancer
IsoniazidAntitubercular

This table contains illustrative examples and is not exhaustive.

The continued exploration of pyridine derivatives in drug discovery is driven by their proven success and the potential for further optimization through chemical modification. chemijournal.com

Overview of Propan-2-amine Scaffolds in Small Molecule Design

In the design of small molecules for therapeutic purposes, the inclusion of specific functional groups is critical as they dictate the molecule's ability to interact with biological targets. nih.gov The propan-2-amine, or isopropylamine (B41738), scaffold is one such functional group that can play a significant role in a molecule's pharmacological properties. The amine (-NH2) group is particularly important as it can act as a hydrogen bond donor, enabling interactions with enzymes and receptors. nih.gov

The incorporation of small amine-containing scaffolds is a common strategy in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. mdpi.com These scaffolds can introduce conformational constraints that are beneficial for binding to biological targets. mdpi.com The propan-2-amine moiety provides a compact and sterically defined presentation of an amine group, which can be advantageous in achieving selective interactions.

Contextualization of 2-(3-Chloropyridin-4-yl)propan-2-amine within Current Research Paradigms

The compound this compound represents a confluence of the two structural motifs discussed above: a substituted pyridine ring and a propan-2-amine scaffold. While specific research into the biological activity of this particular compound is not extensively documented in publicly available literature, its structure suggests it is a molecule of interest within the broader context of medicinal chemistry.

The table below outlines the key chemical identifiers for this compound.

PropertyValue
Molecular FormulaC8H11ClN2
InChIKeyFGJJKRSUWGOXFP-UHFFFAOYSA-N
Monoisotopic Mass170.06108 Da
CAS Number1704123-21-6

Data sourced from PubChem and other chemical databases. bldpharm.comuni.lu

This compound can be viewed as a building block for the synthesis of more complex molecules. The pyridine portion of the molecule, with its chlorine substituent, offers a site for further chemical modification, potentially through cross-coupling reactions. The propan-2-amine group provides a nucleophilic center that can be used to link the molecule to other chemical entities.

The combination of a pyridine ring, known for its favorable drug-like properties, with a propan-2-amine group suggests that this compound could be a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications. The specific substitution pattern—a chlorine atom at the 3-position and a propan-2-amine at the 4-position of the pyridine ring—will influence the molecule's electronic properties and three-dimensional shape, which are critical determinants of its potential biological activity. Further research would be needed to explore the synthesis, chemical reactivity, and biological profile of this and related compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(3-chloropyridin-4-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-8(2,10)6-3-4-11-5-7(6)9/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJJKRSUWGOXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=NC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704123-21-6
Record name 2-(3-chloropyridin-4-yl)propan-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Spectroscopic and Chromatographic Characterization of 2 3 Chloropyridin 4 Yl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton (¹H) and Carbon (¹³C) NMR Analysis

Proton (¹H) NMR: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(3-Chloropyridin-4-yl)propan-2-amine, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) ring, the amine (NH₂) protons, and the methyl (CH₃) protons. The chemical shifts (δ, in ppm), integration (ratio of protons), and splitting patterns (due to spin-spin coupling) would be critical for assigning each proton to its position in the molecule. For instance, the protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), while the methyl protons would be found in the aliphatic region (typically δ 1.0-2.0 ppm).

Carbon (¹³C) NMR: This method detects the carbon atoms in the molecule, providing information on the number of chemically non-equivalent carbons. A ¹³C NMR spectrum of the target compound would show distinct peaks for each of the eight carbon atoms. The chemical shifts would differentiate the aromatic carbons of the chloropyridine ring from the aliphatic carbons of the propan-2-amine side chain. The carbon attached to the chlorine atom and the quaternary carbon bearing the amine and two methyl groups would have characteristic chemical shifts.

A hypothetical data table for such NMR data would look as follows:

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine CHδ 8.0 - 8.5δ 140 - 155
Pyridine CHδ 7.0 - 7.5δ 120 - 130
C-Cl-δ 130 - 140
C-C(CH₃)₂NH₂-δ 145 - 160
C(CH₃)₂NH₂-δ 50 - 60
CH₃δ 1.2 - 1.8δ 25 - 35
NH₂δ 1.5 - 3.0 (broad)-

Note: This table is illustrative and based on general principles; actual experimental values are required for confirmation.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, multidimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are adjacent to each other. It would be used to confirm the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity between the propan-2-amine side chain and the 3-chloropyridin-4-yl ring and for assigning quaternary carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming that it is indeed C₈H₁₁ClN₂. Predicted HRMS data for the protonated molecule [M+H]⁺ would be approximately 171.0687. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

These hyphenated techniques are used to separate the compound from any impurities before it enters the mass spectrometer.

GC-MS: This method is suitable for volatile and thermally stable compounds. The retention time in the gas chromatograph provides a characteristic identifier. The subsequent mass spectrum would show the molecular ion peak and a specific fragmentation pattern resulting from the electron ionization, which can be used as a fingerprint for the compound's identity.

LC-MS: This is a more versatile technique, suitable for a wider range of compounds, including those that are not volatile or are thermally labile. It provides a retention time from the liquid chromatograph and a mass spectrum, often using softer ionization techniques like electrospray ionization (ESI), which typically shows a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻).

A hypothetical fragmentation data table from a mass spectrometry experiment could be:

m/z (Mass-to-Charge Ratio)Predicted Fragment Ion
170/172[C₈H₁₁ClN₂]⁺ (Molecular Ion)
155[M - CH₃]⁺
139[M - NH₂ - CH₃]⁺
112[C₅H₃ClN]⁺ (Chloropyridine fragment)

Note: This table is illustrative. Actual fragmentation depends on the ionization method and energy.

Vibrational and Electronic Spectroscopy

Vibrational Spectroscopy (Infrared - IR): IR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and the C-Cl stretching.

Electronic Spectroscopy (Ultraviolet-Visible - UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chloropyridine ring is a chromophore that would absorb UV light at specific wavelengths, corresponding to π → π* and n → π* transitions. The position and intensity of these absorption maxima would be characteristic of the compound's electronic structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound is expected to exhibit characteristic vibrational modes corresponding to its distinct structural features: the chloropyridine ring and the propan-2-amine side chain.

Based on data from analogous chloropyridine derivatives, such as 5-chloro-2,3-dihydroxy pyridine, several key spectral regions can be predicted. core.ac.uk The C-H stretching vibrations of the pyridine ring are anticipated in the 3000-3100 cm⁻¹ region. core.ac.uk Aromatic C-C and C-N stretching vibrations are expected to produce a series of bands in the 1400-1600 cm⁻¹ range, which are characteristic of the pyridine ring system. The C-Cl stretching vibration will likely appear as a strong band in the lower frequency region, typically around 700-800 cm⁻¹.

The propan-2-amine moiety will also give rise to several characteristic absorptions. The N-H stretching of the primary amine group is expected to be observed as two bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the methyl groups will be visible in the 2850-2960 cm⁻¹ range. Furthermore, the N-H bending vibration (scissoring) should appear around 1590-1650 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound Based on Structural Analogs
Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
N-H Stretch3300-3500Primary Amine
C-H Stretch (Aromatic)3000-3100Pyridine Ring
C-H Stretch (Aliphatic)2850-2960Methyl Groups
N-H Bend1590-1650Primary Amine
C=C, C=N Stretch1400-1600Pyridine Ring
C-Cl Stretch700-800Chloro-substituent

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation is primarily associated with the π-electron system of the chloropyridine ring. The spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions.

Drawing parallels with other pyridine derivatives, the π → π* transitions are anticipated to result in strong absorption bands at shorter wavelengths, likely below 300 nm. researchgate.net The n → π* transitions, involving the non-bonding electrons on the nitrogen atom of the pyridine ring, are expected to appear as weaker bands at longer wavelengths. The presence of the chlorine atom and the aminoalkyl group as substituents on the pyridine ring will influence the exact positions and intensities of these absorption maxima (λmax) due to their electronic effects (auxochromic and chromophoric shifts). For instance, the UV spectrum of 3-chloro-4-methylaniline, a structurally related compound, can provide an indication of the expected absorption regions. nih.gov

Table 2: Predicted UV-Vis Spectral Data for this compound in a Polar Solvent
Electronic TransitionExpected λmax (nm)Molar Absorptivity (ε)
π → π~220-280High
n → π~280-320Low

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related structures, such as 2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile, can offer valuable predictions about its solid-state conformation. nih.gov

It is anticipated that the molecule will crystallize in a common space group, with the pyridine ring being essentially planar. The bond lengths and angles within the chloropyridine ring are expected to be consistent with those of other substituted pyridines. The conformation of the propan-2-amine side chain relative to the pyridine ring will be determined by steric and electronic factors, as well as intermolecular interactions within the crystal lattice. Hydrogen bonding involving the primary amine group is expected to play a significant role in the crystal packing, potentially forming dimers or extended networks.

Table 3: Predicted Crystallographic Parameters for this compound Based on Analogous Structures
ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Key Intermolecular InteractionsN-H···N hydrogen bonding

Chromatographic Purity and Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures and impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for the analysis of this compound.

For HPLC analysis, reversed-phase chromatography is a likely first approach. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the basic amine, would be appropriate. sielc.comhelixchrom.comhelixchrom.com The separation of isomers of aminopyridines has been successfully achieved using mixed-mode chromatography, which could also be a valuable technique for this compound. sielc.com

Gas chromatography can also be employed, particularly for assessing the presence of volatile impurities. A capillary column with a polar stationary phase would be suitable for separating chloropyridine derivatives. acs.org The volatility of the compound may be sufficient for direct GC analysis, or derivatization of the amine group could be performed to improve its chromatographic properties.

Table 4: Representative Chromatographic Conditions for the Analysis of this compound
TechniqueColumnMobile/Carrier GasDetection
HPLCReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)Acetonitrile/Water with 0.1% Formic Acid (gradient elution)UV (e.g., 254 nm)
GCCapillary column with a polar stationary phase (e.g., DB-5ms)HeliumFlame Ionization Detector (FID) or Mass Spectrometry (MS)

Computational and Theoretical Investigations of 2 3 Chloropyridin 4 Yl Propan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. A DFT study of 2-(3-chloropyridin-4-yl)propan-2-amine would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of information could be derived.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Other electronic properties such as ionization potential, electron affinity, and electronegativity could also be determined from the HOMO and LUMO energies, providing a comprehensive electronic profile of the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Parameter Description Hypothetical Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital (Value in eV)
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital (Value in eV)
HOMO-LUMO Gap Energy difference between HOMO and LUMO (Value in eV)
Ionization Potential Energy required to remove an electron (Value in eV)

Note: The values in this table are for illustrative purposes only and are not based on actual calculations.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme.

Ligand-Target Interaction Prediction

Molecular docking simulations would be employed to predict the preferred binding orientation of this compound within the active site of a specific biological target. This process involves computationally placing the ligand (the small molecule) into various positions and orientations within the receptor's binding pocket and scoring each "pose" based on its energetic favorability. The results would generate a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy typically suggests a more stable and favorable interaction. Such studies could hypothetically identify potential protein targets for this compound, suggesting possible therapeutic applications.

Binding Mechanism Elucidation

Following molecular docking, molecular dynamics (MD) simulations could be performed to elucidate the binding mechanism in greater detail. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the specific interactions that maintain binding. For this compound, MD simulations would reveal the nature of the intermolecular forces at play, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the binding site. This would provide a dynamic picture of how the molecule is recognized and held by its target.

In Silico Prediction of Pharmacokinetic Parameters

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are crucial in the early stages of drug discovery to assess the druglikeness of a molecule. For this compound, various computational models could be used to estimate parameters such as its solubility, permeability (e.g., Caco-2 permeability), potential for binding to plasma proteins, and its likely metabolic pathways. Predictive models could also assess its potential for toxicity, for instance, by predicting its likelihood of inhibiting key enzymes like those in the cytochrome P450 family.

Table 2: Hypothetical In Silico ADMET Predictions for this compound

Parameter Description Predicted Outcome
Aqueous Solubility The likelihood of the compound dissolving in water. (e.g., Low, Moderate, High)
Caco-2 Permeability An indicator of intestinal absorption. (e.g., Low, High)
Human Intestinal Absorption The percentage of the compound absorbed from the gut. (e.g., >90%)
Blood-Brain Barrier (BBB) Penetration The ability of the compound to cross into the brain. (e.g., Yes/No)
CYP450 Inhibition Potential to inhibit key metabolic enzymes. (e.g., Inhibitor/Non-inhibitor of specific isoforms)

Note: The outcomes in this table are for illustrative purposes only and are not based on actual predictions.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling

No publicly available data from computational ADMET profiling studies for this compound could be retrieved. In silico tools are commonly used to predict the pharmacokinetic and toxicity properties of novel chemical entities to guide drug discovery and development. Such studies typically involve the prediction of parameters listed in the table below. However, for this specific compound, no such published research was identified.

ADMET PropertyPredicted ValueMethod/Software
Absorption
- Human Intestinal AbsorptionData not available
- Caco-2 PermeabilityData not available
- P-glycoprotein Substrate/InhibitorData not available
Distribution
- Volume of Distribution (VDss)Data not available
- Blood-Brain Barrier (BBB) PermeabilityData not available
- Plasma Protein BindingData not available
Metabolism
- Cytochrome P450 (CYP) Substrate/Inhibitor (e.g., CYP2D6, CYP3A4)Data not available
Excretion
- Total ClearanceData not available
Toxicity
- AMES MutagenicityData not available
- hERG InhibitionData not available
- HepatotoxicityData not available
- Skin SensitizationData not available

Mechanistic Insights from Computational Reaction Pathway Analysis

A search for computational studies detailing the reaction pathway analysis for the synthesis of this compound yielded no specific results. Computational reaction pathway analysis is a powerful tool for understanding reaction mechanisms, identifying key intermediates and transition states, and optimizing synthetic routes. This type of analysis provides valuable insights into the thermodynamics and kinetics of a chemical reaction. Unfortunately, no published studies applying these methods to the synthesis of this compound were found.

General synthetic strategies for similar compounds might involve nucleophilic substitution or cross-coupling reactions. However, without specific computational studies, any discussion of reaction mechanisms, transition states, or energy profiles for this particular compound would be speculative and fall outside the scope of this article.

Structure Activity Relationship Sar Studies of 2 3 Chloropyridin 4 Yl Propan 2 Amine and Its Derivatives

Impact of Substituents on Pyridine (B92270) Ring and Amine Moiety on Biological Activity

The biological activity of derivatives of 2-(3-Chloropyridin-4-yl)propan-2-amine is significantly influenced by the nature and position of substituents on both the pyridine ring and the propan-2-amine moiety. Alterations to these parts of the molecule can affect its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn govern its interaction with biological targets.

Substituents on the Pyridine Ring:

The pyridine ring is a key pharmacophoric element, and its substitution pattern is a critical determinant of biological activity. The presence and position of various functional groups can modulate the compound's potency and selectivity.

Halogen Substituents: The 3-chloro substituent is a defining feature of the parent compound. The introduction of other halogens or additional halogen atoms can have varied effects. For instance, replacing the chloro group with a fluoro group might alter the electronic nature and metabolic stability of the compound. Generally, halogenation at the 3-position of pyridines is a common strategy in drug design to introduce specific electronic properties and improve binding affinity. nih.govchemrxiv.org

Alkyl and Alkoxy Groups: The introduction of small alkyl groups, such as methyl or ethyl, can impact lipophilicity and steric interactions within the binding pocket of a target protein. Alkoxy groups, like methoxy, can serve as hydrogen bond acceptors and influence the compound's solubility and electronic properties. nih.gov The position of these groups is also critical; for example, a substituent at the 2- or 6-position may have a more significant steric impact than one at the 5-position.

Modifications to the Amine Moiety:

N-Alkylation and N-Acylation: Substitution on the primary amine with alkyl groups (mono- or di-alkylation) can alter the compound's lipophilicity and basicity. N-acylation introduces an amide bond, which can act as a hydrogen bond donor and acceptor and may change the conformational preferences of the side chain.

Chain Length and Branching: Varying the length of the alkyl chain connecting the amine to the pyridine ring or introducing branching can impact the spatial orientation of the amine group relative to the pyridine core. This can be crucial for optimal interaction with a biological target.

Cyclization: Incorporating the amine into a cyclic structure, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, can restrict the conformational flexibility of the side chain. This can lead to an increase in binding affinity if the constrained conformation is the bioactive one, but a decrease if it is not.

Illustrative Data on Substituent Effects

DerivativeR1 (Pyridine Ring)R2 (Amine Moiety)Relative Potency
Parent 3-Cl-NH21.0
Analog 1 3-F-NH20.8
Analog 2 3-Cl, 6-CH3-NH21.5
Analog 3 3-Cl-NHCH31.2
Analog 4 3-Cl-N(CH3)20.5
Analog 5 3-Br-NH21.1

This table presents a generalized representation of SAR trends based on established principles in medicinal chemistry, as specific experimental data for this compound series is not publicly available.

Correlation between Molecular Descriptors and Biological Responses

Quantitative structure-activity relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the physicochemical properties (molecular descriptors) of a series of compounds and their biological activity. For derivatives of this compound, several key descriptors are likely to play a significant role.

Lipophilicity (logP): This descriptor is a measure of a compound's partition coefficient between an organic and an aqueous phase and is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. A parabolic relationship between logP and biological activity is often observed, where either too low or too high lipophilicity can be detrimental.

Electronic Parameters (e.g., Hammett constants, pKa): The electronic nature of the substituents on the pyridine ring, quantified by parameters like the Hammett constant (σ), can influence the pKa of the pyridine nitrogen and the amine group. These electronic effects are critical for electrostatic interactions and hydrogen bonding with the biological target. The basicity of the amine group (pKa) is often a key determinant of its interaction with acidic residues in a binding site.

Steric Descriptors (e.g., Taft steric parameters, molecular volume): The size and shape of the molecule and its substituents, described by steric parameters, are critical for achieving a complementary fit within the binding site of a biological target. Bulky substituents can lead to steric hindrance, preventing optimal binding.

A hypothetical QSAR equation for a series of this compound derivatives might take the form:

log(1/C) = k1(logP) - k2(logP)2 + k3(σ) + k4(Es) + constant

Where C is the concentration required for a specific biological effect, and k1, k2, k3, and k4 are coefficients for the lipophilic, electronic, and steric parameters, respectively. Such models, once validated, can be used to predict the activity of novel, unsynthesized analogues.

Correlation of Molecular Descriptors with Biological Activity

Molecular DescriptorCorrelation with ActivityRationale
logP ParabolicOptimal lipophilicity is required for transport and binding.
pKa (Amine) Positive (within a range)A certain level of basicity is often necessary for ionic interactions.
Molecular Volume Negative for bulky groupsSteric hindrance can prevent effective binding to the target.
Dipole Moment VariesCan influence long-range electrostatic interactions with the target.

This table illustrates general correlations often observed in QSAR studies of bioactive compounds.

Preclinical Biological Evaluation and Mechanistic Studies of 2 3 Chloropyridin 4 Yl Propan 2 Amine

Efficacy Studies in Relevant Preclinical Models:No in vivo studies in animal models have been published to assess the efficacy of 2-(3-Chloropyridin-4-yl)propan-2-amine for any specific biological endpoints.

Without dedicated research and published findings, a detailed and scientifically accurate article on the preclinical biological evaluation of this compound cannot be generated. The scientific community awaits future studies that may explore the potential therapeutic activities of this specific chemical entity.

Conclusion and Future Directions in the Research of 2 3 Chloropyridin 4 Yl Propan 2 Amine

Summary of Key Research Findings

The presence of a chlorine atom on the pyridine (B92270) ring is of particular interest. Halogenation can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. In many cases, chloro-substituted pyridines have demonstrated a range of biological activities, including antimicrobial and anticancer effects. mdpi.comresearchgate.net The amine functional group further adds to the compound's potential, as it can be a key pharmacophore for interacting with biological targets. nih.gov

While specific data tables for 2-(3-Chloropyridin-4-yl)propan-2-amine are not available due to the lack of dedicated studies, the following table summarizes the known biological activities of related chloropyridine derivatives, suggesting potential areas of interest for the title compound.

Class of Compound Observed Biological Activities Potential Relevance
Chlorinated PyridinesAntimicrobial, Antifungal, Anticancer, InsecticidalSuggests a broad spectrum of bioactivity to be explored.
AminopyridinesEnzyme inhibition, Receptor binding, CNS activityThe amine group may confer specific targeting capabilities.
Fused Pyridine SystemsTopoisomerase inhibition, p110α inhibitionPotential for derivatization into more complex, active molecules.

This table is a generalized summary based on the activities of structurally related compounds.

Identification of Research Gaps and Challenges

The most significant research gap concerning this compound is the absence of foundational biological and pharmacological data. Its specific molecular targets, mechanism of action, and potential therapeutic applications remain uncharacterized.

Several challenges contribute to this gap:

Synthetic Complexity : The synthesis of polysubstituted pyridines can be challenging, often requiring multi-step processes with potential for low yields. nih.gov Developing an efficient and scalable synthesis for this compound is a primary hurdle.

Lack of Commercial Drivers : Without initial data suggesting high potency or unique activity, there is limited commercial or academic incentive to invest in extensive research of this specific molecule.

Focus on Derivatives : Research often progresses to more complex derivatives, leaving the parent amine as an uncharacterized intermediate.

Prospective Avenues for Further Exploration of this compound

Despite the current lack of dedicated research, the chemical nature of this compound presents several exciting avenues for future exploration.

Development of Novel Synthetic Routes

Future research should prioritize the development of efficient and cost-effective methods for synthesizing this compound. This could involve exploring novel catalytic systems or multicomponent reactions, which have shown promise in simplifying the synthesis of complex heterocyclic compounds. researchgate.net An optimized synthetic route would make the compound more accessible for further studies.

Advanced Computational Modeling for Lead Optimization

Computational tools can play a crucial role in predicting the potential biological activity of this compound. Molecular docking studies could be employed to screen the compound against a wide range of known biological targets, such as enzymes and receptors. This in silico approach can help prioritize experimental studies and guide the design of more potent derivatives.

Expansion of Biological Target Screening

A broad-based biological screening of this compound is a critical next step. This should include assays for:

Antimicrobial activity : Testing against a panel of pathogenic bacteria and fungi. researchgate.net

Anticancer activity : Screening against various cancer cell lines to identify any cytotoxic effects. rsc.org

Enzyme inhibition : Assessing its ability to inhibit key enzymes implicated in disease.

Investigations into Specific Mechanistic Pathways

Should initial screenings reveal significant biological activity, subsequent research should focus on elucidating the compound's mechanism of action. This would involve more detailed biochemical and cellular assays to identify the specific molecular pathways it modulates. Understanding the mechanism is crucial for any potential therapeutic development.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(3-Chloropyridin-4-yl)propan-2-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Begin with nucleophilic substitution using 3-chloro-4-iodopyridine and propan-2-amine under inert conditions. Optimize parameters (temperature, solvent polarity, catalyst loading) via factorial design experiments . Microwave-assisted synthesis, as demonstrated for structurally analogous pyridazine derivatives, may improve reaction efficiency and regioselectivity . Post-synthesis, purify using column chromatography (silica gel, gradient elution) and validate purity via HPLC (>98%).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substitution patterns on the pyridine ring and amine group.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
  • HPLC : Assess purity and detect byproducts.
  • X-ray Diffraction (XRD) : If crystallizable, determine 3D structure and bond angles .
  • Cross-reference experimental data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) to resolve ambiguities .

Q. How does the chlorine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The electron-withdrawing chlorine at the 3-position activates the pyridine ring for NAS at the 4-position. Conduct kinetic studies under varying conditions (polar aprotic solvents, nucleophile strength) using in-situ monitoring (e.g., FTIR or LC-MS). Compare with theoretical reactivity models (Hammett constants, DFT calculations) to predict site selectivity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Replicate Studies : Standardize assay conditions (e.g., cell lines, solvent controls, concentration ranges).
  • Purity Verification : Use advanced chromatography (UHPLC-MS) to rule out impurities as confounding factors.
  • Mechanistic Probes : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinities.
  • Theoretical Alignment : Reconcile discrepancies by revisiting structure-activity relationship (SAR) models or molecular docking simulations to identify binding mode variations .

Q. What computational strategies can predict the compound’s interactions with biological targets or catalytic systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time to assess stability and binding free energies (e.g., using GROMACS).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at catalytic sites (e.g., enzyme active centers).
  • AI-Driven Screening : Train neural networks on existing bioactivity data to predict off-target effects or synergistic combinations .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition assays) .

Q. How can factorial design optimize the compound’s synthesis or functionalization for specific applications?

  • Methodological Answer :

  • Variable Selection : Test factors like temperature, solvent (DMF vs. THF), and catalyst type (e.g., Pd vs. Cu).
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions for yield or regioselectivity.
  • High-Throughput Screening : Use automated platforms to rapidly test combinatorial reaction conditions .

Q. What methodologies are recommended for studying the compound’s role in catalytic or supramolecular systems?

  • Methodological Answer :

  • Coordination Chemistry : Characterize metal-ligand complexes via XRD and UV-Vis spectroscopy.
  • Kinetic Profiling : Monitor catalytic cycles using stopped-flow techniques or in-situ NMR.
  • DFT Calculations : Predict electronic effects of the chloro and amine groups on catalytic activity (e.g., redox potentials, Lewis acidity) .

Methodological Frameworks

Q. How can researchers integrate theoretical frameworks (e.g., ligand-receptor theory) into experimental design?

  • Methodological Answer :

  • Hypothesis-Driven Design : Start with a theoretical model (e.g., lock-and-key binding) to guide target selection and assay development.
  • Iterative Refinement : Compare experimental results (e.g., IC50 values) with computational predictions, refining the model iteratively.
  • Multi-Scale Modeling : Combine coarse-grained models (for bulk behavior) with atomistic simulations (for mechanistic insights) .

Q. What advanced techniques address challenges in scaling up laboratory synthesis for research-grade quantities?

  • Methodological Answer :

  • Flow Chemistry : Improve reproducibility and heat management using microreactors.
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to maintain quality during scale-up.
  • DoE Optimization : Apply statistical models to minimize batch-to-batch variability .

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